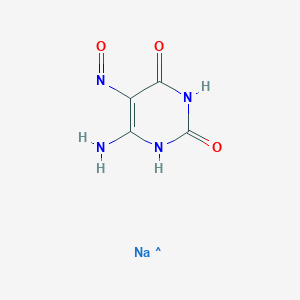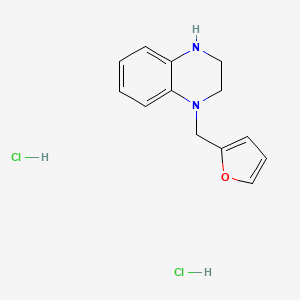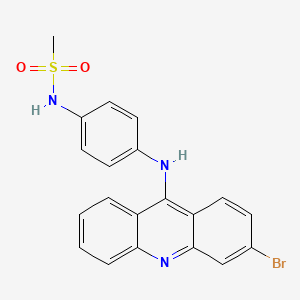
Methanesulfonanilide, 4'-((3-bromo-9-acridinyl)amino)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methanesulfonanilide, 4’-((3-bromo-9-acridinyl)amino)- is a chemical compound with the molecular formula C20H16BrN3O2S and a molecular weight of 442.36 g/mol . This compound is known for its unique structure, which includes a methanesulfonanilide moiety linked to a 3-bromo-9-acridinyl group. It has been studied for various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methanesulfonanilide, 4’-((3-bromo-9-acridinyl)amino)- typically involves the reaction of 3-bromo-9-acridinylamine with methanesulfonanilide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), and a base, such as triethylamine or sodium hydride. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of Methanesulfonanilide, 4’-((3-bromo-9-acridinyl)amino)- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is typically purified using techniques such as recrystallization or chromatography .
化学反応の分析
Types of Reactions
Methanesulfonanilide, 4’-((3-bromo-9-acridinyl)amino)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the 3-bromo-9-acridinyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of the reduced amine derivative.
Substitution: Formation of substituted acridinyl derivatives.
科学的研究の応用
Methanesulfonanilide, 4’-((3-bromo-9-acridinyl)amino)- has been extensively studied for its applications in various fields:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as a fluorescent probe due to its acridine moiety.
Medicine: Investigated for its potential anticancer properties, particularly in targeting specific cancer cell lines.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
作用機序
The mechanism of action of Methanesulfonanilide, 4’-((3-bromo-9-acridinyl)amino)- involves its interaction with specific molecular targets. The acridine moiety intercalates into DNA, disrupting the normal function of the DNA and inhibiting the replication of cancer cells. This compound also interacts with various enzymes and proteins, modulating their activity and leading to the observed biological effects .
類似化合物との比較
Methanesulfonanilide, 4’-((3-bromo-9-acridinyl)amino)- can be compared with other similar compounds, such as:
Methanesulfonanilide, 4’-((4-bromo-9-acridinyl)amino)-3’-methoxy-: Similar structure but with a methoxy group at the 3’ position.
4’-(3-Methyl-9-acridinylamino)methanesulfonanilide: Contains a methyl group instead of a bromo group.
Methanesulfonanilide, 4’-(3-methylsulfonyl-9-acridinylamino)-: Contains a methylsulfonyl group instead of a bromo group.
These compounds share similar structural features but differ in their substituents, leading to variations in their chemical and biological properties.
特性
CAS番号 |
58682-45-4 |
|---|---|
分子式 |
C20H16BrN3O2S |
分子量 |
442.3 g/mol |
IUPAC名 |
N-[4-[(3-bromoacridin-9-yl)amino]phenyl]methanesulfonamide |
InChI |
InChI=1S/C20H16BrN3O2S/c1-27(25,26)24-15-9-7-14(8-10-15)22-20-16-4-2-3-5-18(16)23-19-12-13(21)6-11-17(19)20/h2-12,24H,1H3,(H,22,23) |
InChIキー |
UTJTTYAOWDXHNW-UHFFFAOYSA-N |
正規SMILES |
CS(=O)(=O)NC1=CC=C(C=C1)NC2=C3C=CC(=CC3=NC4=CC=CC=C42)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


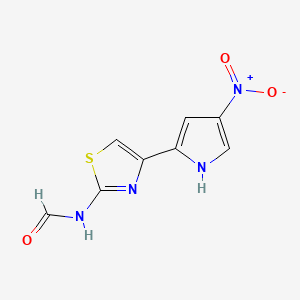


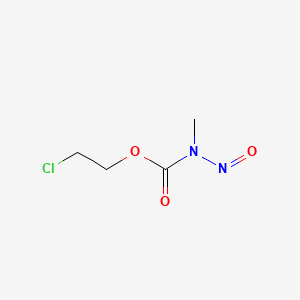
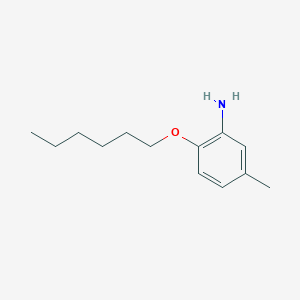
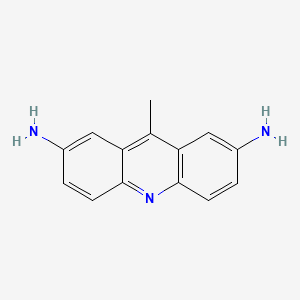
![2-(2-Methyl-2,8-diazaspiro[4.5]decan-8-yl)acetic acid](/img/structure/B13949236.png)

![Benzeneacetic acid, 2,5-bis[(trimethylsilyl)oxy]-, trimethylsilyl ester](/img/structure/B13949253.png)


